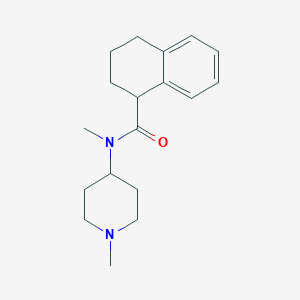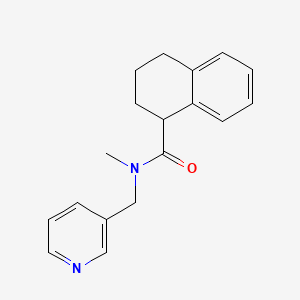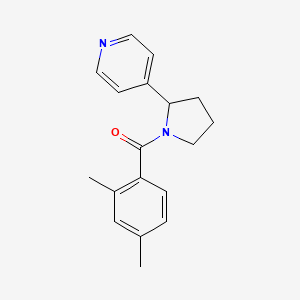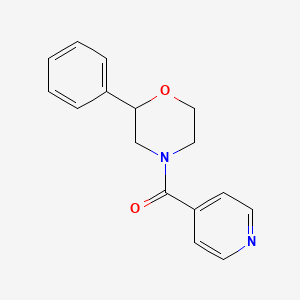
N-methyl-N-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as MT-45, is a synthetic opioid analgesic that has gained attention in recent years due to its potential for abuse and addiction. MT-45 was first synthesized in the 1970s, but it was not until the early 2000s that it began to appear on the illicit drug market.
Wirkmechanismus
N-methyl-N-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide acts on the mu-opioid receptor in the brain, which is responsible for the regulation of pain and pleasure. It binds to this receptor and activates it, leading to a decrease in pain perception and an increase in feelings of euphoria.
Biochemical and Physiological Effects:
N-methyl-N-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have similar effects on the body as other opioids, including respiratory depression, sedation, and constipation. It also has the potential to cause addiction and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide in lab experiments is its potency as an analgesic. It has been shown to be effective in reducing pain in animal models, making it a useful tool for studying pain pathways in the brain. However, its potential for abuse and addiction makes it difficult to use in human studies.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of N-methyl-N-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One potential application is in the development of new pain medications that target the mu-opioid receptor but have fewer side effects than traditional opioids. Another area of interest is in understanding the mechanisms of addiction and withdrawal associated with N-methyl-N-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide and other opioids, which could lead to the development of new treatments for opioid addiction. Finally, more research is needed to fully understand the long-term effects of N-methyl-N-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide use on the body and brain.
Synthesemethoden
N-methyl-N-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is synthesized through a multi-step process that involves the reaction of several chemicals, including 4-methylpiperidine, 1,2,3,4-tetrahydronaphthalene, and N-methylformamide. The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been primarily used in scientific research to study its effects on the central nervous system. It has been shown to have potent analgesic properties, similar to other opioids such as morphine and fentanyl. However, its mechanism of action differs from these drugs, making it an interesting target for further research.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-19-12-10-15(11-13-19)20(2)18(21)17-9-5-7-14-6-3-4-8-16(14)17/h3-4,6,8,15,17H,5,7,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYSNJXUOZXJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)

![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)

![2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7494145.png)
![Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494150.png)
![2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)

